A Senior Application Scientist's Field Guide to a Versatile Biphenyl Intermediate
A Senior Application Scientist's Field Guide to a Versatile Biphenyl Intermediate
An In-depth Technical Guide to 1-(4-Bromophenyl)-4-ethoxybenzene
This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)-4-ethoxybenzene (also known as 4-Bromo-4'-ethoxybiphenyl), a substituted biphenyl compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its potential as a strategic building block in modern research and development.
Core Molecular Identity and Physicochemical Profile
1-(4-Bromophenyl)-4-ethoxybenzene belongs to the biphenyl class of organic compounds, characterized by two phenyl rings linked by a single carbon-carbon bond. The substitution pattern—a bromine atom on one ring and an ethoxy group on the other, both at the para position—imparts specific properties of reactivity, polarity, and stereochemistry that make it a valuable synthetic intermediate. The bromine atom serves as a versatile reactive handle for further functionalization, primarily through cross-coupling reactions, while the ethoxy group modifies the molecule's electronic properties and solubility.
While extensive experimental data for this specific molecule is not broadly published, we can compile its core identifiers and a combination of computed and analogous experimental data to build a reliable physicochemical profile.
Table 1: Physicochemical and Computed Properties of 1-(4-Bromophenyl)-4-ethoxybenzene
| Property | Value | Source / Comment |
| CAS Number | 58743-80-9 | - |
| Molecular Formula | C₁₄H₁₃BrO | - |
| Molecular Weight | 277.16 g/mol | - |
| Monoisotopic Mass | 276.0150 Da | - |
| Appearance | White to off-white solid | Inferred from similar biphenyl compounds |
| Melting Point | Data not available | Similar compound 4-Bromo-4'-methoxybiphenyl melts at 144-148 °C. |
| Boiling Point | Data not available | - |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) | Inferred from structural properties |
| LogP (Octanol/Water) | 5.0 (Predicted) | A high value indicates significant lipophilicity. |
| Topological Polar Surface Area | 9.23 Ų | Indicates low polarity, consistent with its ether functional group. |
| Rotatable Bond Count | 3 | Includes the C-C bond between the rings and the C-O and O-C bonds of the ethoxy group. |
Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing 1-(4-Bromophenyl)-4-ethoxybenzene. The Suzuki-Miyaura cross-coupling reaction stands as the most efficient and robust method for this purpose.[1] This palladium-catalyzed reaction forms a single bond between an organoboron compound and an organohalide.[2]
The strategic advantage of the Suzuki coupling lies in its high tolerance for a wide variety of functional groups, its relatively mild reaction conditions, and the commercial availability of the necessary precursors and catalysts. From a process chemistry perspective, the boronic acids used are generally stable, crystalline solids, and the reaction byproducts are typically inorganic and easily removed.
There are two primary, equally viable Suzuki coupling strategies to achieve the target molecule:
-
Route A: Coupling of (4-ethoxyphenyl)boronic acid with a 1,4-dihalogenated benzene (e.g., 1-bromo-4-iodobenzene).
-
Route B: Coupling of (4-bromophenyl)boronic acid with a 4-halogenated phenetole (e.g., 1-bromo-4-ethoxybenzene).
Below is a detailed, self-validating protocol for Route A, which is often preferred as the differing reactivity of iodine and bromine atoms can allow for selective, stepwise reactions if further functionalization is desired.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize 1-(4-Bromophenyl)-4-ethoxybenzene from (4-ethoxyphenyl)boronic acid and 1-bromo-4-iodobenzene.
Materials:
-
(4-ethoxyphenyl)boronic acid (1.0 eq)
-
1-bromo-4-iodobenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (Solvent)
-
Ethanol (Co-solvent)
-
Water (Co-solvent)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (4-ethoxyphenyl)boronic acid (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), and anhydrous potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq). The bright yellow color of the catalyst should be visible.
-
Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water to the flask via cannula or syringe. The solvent mixture is designed to dissolve both the organic precursors and the inorganic base, creating an efficient reaction environment.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting materials. The reaction is typically complete within 6-12 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The biphenyl product is nonpolar and will preferentially partition into the organic phase.
-
Workup - Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(4-Bromophenyl)-4-ethoxybenzene as a white solid.
Diagram 1: Suzuki-Miyaura Synthesis Workflow
The key mechanistic steps of the palladium-catalyzed Suzuki-Miyaura reaction.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized 1-(4-Bromophenyl)-4-ethoxybenzene requires a suite of analytical techniques. Below are the expected results from key spectroscopic methods.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to be highly characteristic due to the para-substitution on both rings, which creates a high degree of symmetry.
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Ethoxy Group (O-CH₂-CH₃):
-
A triplet at ~1.4 ppm (3H), corresponding to the methyl (-CH₃) protons. The signal is split into a triplet by the two adjacent methylene protons.
-
A quartet at ~4.1 ppm (2H), corresponding to the methylene (-CH₂) protons. This signal is deshielded by the adjacent oxygen atom and is split into a quartet by the three neighboring methyl protons.
-
-
Aromatic Region (Ar-H):
-
Two distinct sets of doublets are expected, each integrating to 4 protons in total (or two doublets integrating to 2H each).
-
The protons on the ethoxy-substituted ring will appear as a doublet at ~7.0 ppm (2H, ortho to -OEt) and a doublet at ~7.5 ppm (2H, meta to -OEt).
-
The protons on the bromo-substituted ring will appear as a doublet at ~7.45 ppm (2H, ortho to -Br) and a doublet at ~7.6 ppm (2H, meta to -Br). The exact chemical shifts can overlap, potentially creating complex multiplets in the 7.0-7.7 ppm range.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance)
The symmetry of the molecule simplifies the ¹³C NMR spectrum.
-
Ethoxy Group:
-
-CH₃ carbon at ~15 ppm.
-
-CH₂ carbon at ~63 ppm.
-
-
Aromatic Carbons: Due to symmetry, only 8 aromatic signals are expected instead of 12.
-
C-OEt: ~159 ppm (deshielded by oxygen).
-
C-H (ortho to -OEt): ~115 ppm.
-
C-H (meta to -OEt): ~128 ppm.
-
C-ipso (attached to other ring): ~132 ppm.
-
C-Br: ~121 ppm (shielded by the "heavy atom effect" of bromine). [3] * C-H (ortho to -Br): ~128.5 ppm.
-
C-H (meta to -Br): ~132 ppm.
-
C-ipso (attached to other ring): ~139 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethoxy group.
-
~1600, 1500, 1480 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250 cm⁻¹: Strong, characteristic Aryl-O-C asymmetric stretching from the ether linkage.
-
~1040 cm⁻¹: Aryl-O-C symmetric stretching.
-
~1070 cm⁻¹: C-Br stretching.
-
~830 cm⁻¹: A strong C-H out-of-plane bending band, indicative of 1,4-disubstitution on a benzene ring.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, two peaks of almost equal intensity will be observed:
-
M⁺: m/z 276
-
[M+2]⁺: m/z 278
Reactivity and Applications in Drug Development & Materials Science
The true value of 1-(4-Bromophenyl)-4-ethoxybenzene for researchers lies in its potential as a versatile molecular scaffold.
Chemical Reactivity
The bromine atom is the primary site for further chemical modification. It can readily participate in a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. This allows for the systematic and controlled elaboration of the molecular structure, which is a cornerstone of modern medicinal chemistry.
Diagram 3: Diversification Potential of the Scaffold
Strategic functionalization of the core scaffold via palladium-catalyzed reactions.
Relevance in Drug Discovery
Substituted biphenyls are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The 4-bromobiphenyl motif, in particular, is a known intermediate in the synthesis of agrochemical and pharmaceutical compounds. [4]Furthermore, bromophenol derivatives, especially those from marine sources, are known to possess a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. [5][6] While the specific bioactivity of 1-(4-Bromophenyl)-4-ethoxybenzene is not widely reported, its structure provides an ideal starting point for library synthesis. The ethoxy group can act as a hydrogen bond acceptor and improve pharmacokinetic properties, while the second ring can be functionalized to interact with specific biological targets. Its structural similarity to compounds used in the development of endothelin receptor antagonists highlights its potential in this therapeutic area.
Applications in Materials Science
The rigid, rod-like structure of the biphenyl core is fundamental to the properties of many liquid crystals. Indeed, related 4-substituted-4'-cyanobiphenyls are cornerstone materials for liquid crystal displays (LCDs). [7]The ability to tune the electronic properties and length of the molecule by reacting at the bromine position makes 1-(4-Bromophenyl)-4-ethoxybenzene an attractive precursor for novel liquid crystalline materials, as well as for organic light-emitting diodes (OLEDs) and other organic electronics. [8]
Safety and Handling
Specific safety data for 1-(4-Bromophenyl)-4-ethoxybenzene is not readily available. However, based on GHS classifications for structurally similar compounds such as 4-bromo-4'-hydroxybiphenyl and 4-bromo-4'-methoxybiphenyl, the following precautions are advised. [9][10]
-
Hazard Statements (Inferred):
-
May cause skin irritation (H315).
-
May cause serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
May be harmful if swallowed (H302).
-
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
References
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PubChem. (n.d.). 4-Bromodiphenyl Ether. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 2, 2026, from [Link]
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Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-4'-hydroxybiphenyl. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
- Al-Masum, M., & Islam, M. S. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molbank, 2018(4), M1025.
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Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-ethyl- (CAS 58743-75-2). Retrieved February 2, 2026, from [Link]
- El-ghamry, I., & Fathalla, S. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
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13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
- De Radzitzky, P., & Smets, G. (1991). Preparation of 4-bromobiphenyl. U.S.
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Virtual Chemistry. (n.d.). 1-Ethoxy-4-ethylbenzene. Retrieved February 2, 2026, from [Link]
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Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Stack Exchange. Retrieved February 2, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). Sciforum. Retrieved February 2, 2026, from [Link]
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Theorem Chemical. (n.d.). High-Quality 4-Bromo-4'-Ethylbiphenyl Pricelist, Quotes. Retrieved February 2, 2026, from [Link]
- Liu, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(8), 2486.
- Kim, H. J., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 24(13), 10843.
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Arborpharm. (n.d.). CAS.58743-75-2 4'-Ethyl-[1,1'-biphenyl]-4-carbonitrile. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). Butyronitrile. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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